(5-(4-Fluorophenyl)-1H-indol-3-yl)-N,N-dimethylmethanamine
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Overview
Description
(5-(4-Fluorophenyl)-1H-indol-3-yl)-N,N-dimethylmethanamine is a synthetic compound that belongs to the class of indole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(4-Fluorophenyl)-1H-indol-3-yl)-N,N-dimethylmethanamine typically involves the reaction of 5-(4-fluorophenyl)-1H-indole with N,N-dimethylmethanamine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and isolation of the final product to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
(5-(4-Fluorophenyl)-1H-indol-3-yl)-N,N-dimethylmethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It has been investigated for its biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of (5-(4-Fluorophenyl)-1H-indol-3-yl)-N,N-dimethylmethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: Another fluorinated compound with potential biological activities.
5-(4-Fluorophenyl)-2,4-dihydro-1,2,4-triazole-3-thione: Known for its antimicrobial properties.
Uniqueness
(5-(4-Fluorophenyl)-1H-indol-3-yl)-N,N-dimethylmethanamine is unique due to its specific indole structure combined with the fluorophenyl and dimethylmethanamine groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H17FN2 |
---|---|
Molecular Weight |
268.33 g/mol |
IUPAC Name |
1-[5-(4-fluorophenyl)-1H-indol-3-yl]-N,N-dimethylmethanamine |
InChI |
InChI=1S/C17H17FN2/c1-20(2)11-14-10-19-17-8-5-13(9-16(14)17)12-3-6-15(18)7-4-12/h3-10,19H,11H2,1-2H3 |
InChI Key |
ZKBQKRHECUJODW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=CNC2=C1C=C(C=C2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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